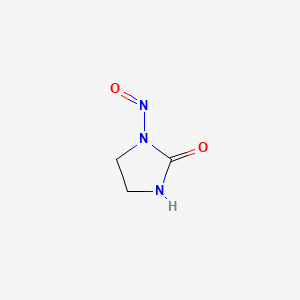
Phosphoguanidinoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoguanidinoacetate, also known as guanidinoacetate phosphate or phosphoglycocyamine, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. Phosphoguanidinoacetate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, phosphoguanidinoacetate is primarily located in the cytoplasm.
Phosphoguanidinoacetic acid is a guanidinoacetate having a phospho group attached to the primary amino part of the guanidine moiety. It is a phosphoramide and a member of guanidinoacetic acids. It is a conjugate acid of a phosphonatoguanidiniumylacetate(2-).
Aplicaciones Científicas De Investigación
1. Cancer Research and Treatment
Phosphoguanidinoacetate has implications in cancer research, particularly in the study of melanoma cells. Research demonstrates that certain drugs, such as Metformin, can inhibit epithelial-to-mesenchymal transition (EMT) and oxidative phosphorylation (Oxphos) in melanoma cells exposed to acidic environments. This indicates potential applications of phosphoguanidinoacetate in targeting cancer cell metabolism under specific conditions (Peppicelli et al., 2016).
2. Pharmacogenetics Research
In pharmacogenetics, phosphoguanidinoacetate plays a role in understanding drug response and genetic variation. It's part of studies that correlate drug response with genetic variation, aiding in the treatment of diseases like cancer, cardiovascular disease, and addiction (Giacomini et al., 2007).
3. Cellular Biochemistry and Physiology
Phosphoguanidinoacetate is significant in studies involving phosphoinositides, which control various aspects of cell life and death. These studies explore how phosphoinositides regulate organelle biology, ion channels, and both endocytic and exocytic processes. Such research has implications for diseases like cancer, obesity, and diabetes (Balla, 2013).
4. Translational Research in Oncology
In oncology, phosphoguanidinoacetate contributes to the understanding of cancer biology through phosphoproteomics. This technology is used in translational research to identify biomarkers and drug targets, especially in rare diseases like sarcoma (Noujaim et al., 2016).
Propiedades
Número CAS |
5115-19-5 |
|---|---|
Nombre del producto |
Phosphoguanidinoacetate |
Fórmula molecular |
C3H8N3O5P |
Peso molecular |
197.09 g/mol |
Nombre IUPAC |
2-[[amino-(phosphonoamino)methylidene]amino]acetic acid |
InChI |
InChI=1S/C3H8N3O5P/c4-3(5-1-2(7)8)6-12(9,10)11/h1H2,(H,7,8)(H5,4,5,6,9,10,11) |
Clave InChI |
UUZLOPBEONRDRY-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)N=C(N)NP(=O)(O)O |
SMILES canónico |
C(C(=O)O)N=C(N)NP(=O)(O)O |
Otros números CAS |
5115-19-5 |
Descripción física |
Solid |
Sinónimos |
phosphoglycocyamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




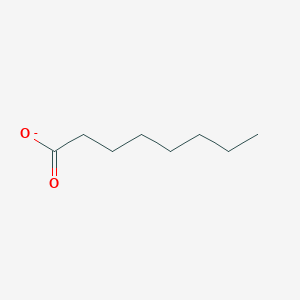
![16-[4-(2,4-Dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1194183.png)
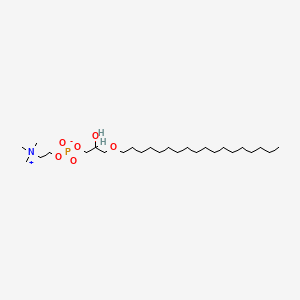
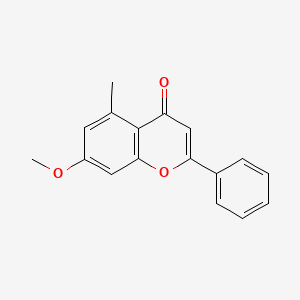
![2,2-Dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1194186.png)
![1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde](/img/structure/B1194187.png)


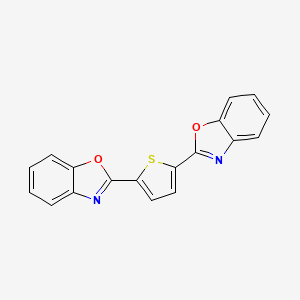
![(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B1194198.png)
